Cas no 1086208-27-6 (4-Heptenoic acid, 2-hydroxy-, (4E)- )

4-Heptenoic acid, 2-hydroxy-, (4E)- 化学的及び物理的性質
名前と識別子
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- (4E)-2-Hydroxy-4-heptenoic acid (ACI)
- 4-Heptenoic acid, 2-hydroxy-, (4E)-
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- インチ: 1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+
- InChIKey: FKPCFDDNKRYTPF-ONEGZZNKSA-N
- ほほえんだ: C(O)(C(=O)O)C/C=C/CC
4-Heptenoic acid, 2-hydroxy-, (4E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384661-1.0g |
2-hydroxyhept-4-enoic acid |
1086208-27-6 | 1.0g |
$0.0 | 2023-03-02 |
4-Heptenoic acid, 2-hydroxy-, (4E)- 関連文献
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2. Book reviews
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3. Back matter
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
4-Heptenoic acid, 2-hydroxy-, (4E)- に関する追加情報
Introduction to 4-Heptenoic acid, 2-hydroxy-, (4E)- (CAS No. 1086208-27-6)
4-Heptenoic acid, 2-hydroxy-, (4E)-, identified by the Chemical Abstracts Service Number (CAS No.) 1086208-27-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, belonging to the class of hydroxy fatty acids, exhibits unique structural and functional properties that make it a subject of interest for various applications, particularly in biochemical pathways and drug development.
The molecular structure of 4-Heptenoic acid, 2-hydroxy-, (4E)- consists of a heptanoic acid backbone with a hydroxyl group at the second carbon position and a double bond at the fourth carbon, specifically in the (4E) configuration. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable intermediate in synthetic chemistry. The presence of both a carboxylic acid group and a hydroxyl group allows for diverse chemical modifications, enabling its use in the synthesis of more complex molecules.
In recent years, the study of hydroxy fatty acids has seen considerable growth due to their role in biological processes and potential applications in pharmaceuticals. Specifically, compounds with similar structures to 4-Heptenoic acid, 2-hydroxy-, (4E)- have been explored for their anti-inflammatory, antioxidant, and antimicrobial properties. The double bond in the heptanoic chain enhances its ability to participate in Michael addition reactions and other electrophilic additions, which are crucial in organic synthesis.
One of the most compelling aspects of 4-Heptenoic acid, 2-hydroxy-, (4E)- is its potential as a building block in drug discovery. Researchers have been investigating its derivatives for their ability to modulate enzyme activity and interact with biological targets. For instance, studies have shown that hydroxy fatty acids can influence lipid metabolism and signaling pathways, which are implicated in various diseases such as diabetes and cardiovascular disorders. The (4E) configuration of the double bond is particularly significant because it affects the compound's stereochemistry and thus its biological activity.
The synthesis of 4-Heptenoic acid, 2-hydroxy-, (4E)- can be achieved through various methods, including partial hydrogenation of unsaturated fatty acids followed by functional group transformations. Advanced techniques such as catalytic asymmetric hydrogenation have been employed to achieve high enantiomeric purity, which is critical for pharmaceutical applications. The compound's stability under different conditions also makes it suitable for industrial-scale production and further derivatization.
Recent advancements in computational chemistry have facilitated the design of novel derivatives of 4-Heptenoic acid, 2-hydroxy-, (4E)- based on virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding affinity and interaction patterns of the compound with biological targets, thereby accelerating the drug discovery process. Such methodologies are particularly valuable in identifying lead compounds that can be optimized further through experimental validation.
The pharmacological potential of hydroxy fatty acids has been further highlighted by clinical studies investigating their therapeutic effects. For example, derivatives of heptanoic acid have been tested for their efficacy in reducing inflammation and pain associated with chronic conditions. The structural features of 4-Heptenoic acid, 2-hydroxy-, (4E)-, including its carboxylic acid and hydroxyl groups, contribute to its bioactivity by allowing interactions with receptors and enzymes involved in pain perception and inflammation modulation.
In addition to its pharmaceutical applications, 4-Heptenoic acid, 2-hydroxy-, (4E)- has shown promise in industrial applications such as lubricants and corrosion inhibitors. Its chemical structure provides properties that enhance its performance in these roles by improving thermal stability and reducing friction. The compound's versatility underscores its importance not only in academic research but also in practical industrial solutions.
The future direction of research on 4-Heptenoic acid, 2-hydroxy-, (4E)- is likely to focus on expanding its synthetic methodologies and exploring new derivatives with enhanced bioactivity. Collaborative efforts between chemists and biologists will be essential to fully harness the potential of this compound. As our understanding of biochemical pathways continues to evolve, compounds like 4-Heptenoic acid, 2-hydroxy-, (4E)- will undoubtedly play a crucial role in developing innovative solutions for health and industrial challenges.
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